molecular formula C15H13FN2O2S3 B2519524 2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide CAS No. 1396860-15-3

2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2519524
CAS No.: 1396860-15-3
M. Wt: 368.46
InChI Key: IWIHKDRHINYXKF-UHFFFAOYSA-N
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Description

2-Fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene ring at the 2-position and a 4-methyl group. The benzenesulfonamide moiety is attached via a methylene linker at the 5-position of the thiazole, with a fluorine atom at the 2-position of the benzene ring.

Thiazoles are privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets . The incorporation of a thiophene ring enhances aromatic interactions, while the sulfonamide group contributes to solubility and target binding via hydrogen bonding . The 2-fluoro substituent on the benzene ring may improve metabolic stability and target affinity, as seen in analogs like CDKI-73, a CDK9 inhibitor with a fluorinated pyrimidine core .

Properties

IUPAC Name

2-fluoro-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S3/c1-10-13(22-15(18-10)12-6-4-8-21-12)9-17-23(19,20)14-7-3-2-5-11(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIHKDRHINYXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is often introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form azido derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Azido derivatives and other substituted products.

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and protein interactions. The sulfonamide group is known to interact with various biological targets, making it useful in biochemical assays and drug discovery.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new antimicrobial agents.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom and thiazole ring can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Thiazole 2-Thiophene, 4-methyl, 2-fluoro-benzenesulfonamide Potential kinase inhibition (inferred)
CDKI-73 Pyrimidine-thiazole 4-Methyl-2-(methylamino)thiazol-5-yl, 3-sulfonamide, 5-fluoro CDK9 inhibition (IC₅₀ = 3 nM), anticancer activity
Compound 12e Pyrimidine-thiazole 4-Methyl-2-(methylamino)thiazol-5-yl, 3-sulfonamide, 5-fluoro CDK9 inhibition, antiproliferative activity
5-Bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide Thiazole 2-Thiophene, 4-methyl, 5-bromo-furan Antimicrobial activity (inferred from analogs)
N-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Thiazole 2-Thiophene, 4-methyl, chromene-carboxamide Undisclosed (structural analog)

Key Observations :

  • CDKI-73 and 12e share a sulfonamide group and fluorinated aromatic ring with the target compound but replace the thiophene with a pyrimidine core. These analogs exhibit potent CDK9 inhibition, suggesting that the target compound may similarly target kinase pathways .
  • The 5-bromo-furan analog (CAS 1396574-08-5) highlights the versatility of the thiazole-thiophene scaffold, with bromine enhancing electrophilic reactivity for antimicrobial applications .
  • The absence of a pyrimidine ring in the target compound may reduce off-target effects compared to CDKI-73, while the thiophene could improve membrane permeability .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Solubility Melting Point
Target Compound 382.5 g/mol ~3.5 (moderate lipophilicity) Low (sulfonamide enhances aqueous solubility) Not reported
CDKI-73 405.12 g/mol ~2.8 Moderate 268–270°C
5-Bromo-furan analog 383.3 g/mol ~4.1 Low Not reported

Insights :

  • The target compound’s fluorine atom may reduce LogP compared to brominated analogs, balancing lipophilicity and solubility .

Biological Activity

2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the sulfonamide class. Its unique structure, featuring a fluorine atom and a thiazole moiety, suggests potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-fluoro-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide. Its molecular formula is C15H13FN2O2S3C_{15}H_{13}FN_2O_2S_3, with a molecular weight of approximately 372.47 g/mol. The presence of the fluorine atom is expected to enhance its lipophilicity and stability, potentially improving its interaction with biological targets.

Structural Formula

InChI 1S C15H13FN2O2S3 c1 10 13 22 15 18 10 12 6 4 8 21 12 9 17 23 19 20 14 7 3 2 5 11 14 16 h2 8 17H 9H2 1H3\text{InChI 1S C15H13FN2O2S3 c1 10 13 22 15 18 10 12 6 4 8 21 12 9 17 23 19 20 14 7 3 2 5 11 14 16 h2 8 17H 9H2 1H3}

Antimicrobial Efficacy

The biological activity of 2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide has been primarily investigated for its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth through the interference of folic acid synthesis. The specific mechanisms of action for this compound include:

  • Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is crucial in the bacterial folate synthesis pathway. By inhibiting DHPS, the compound can effectively reduce bacterial proliferation.
  • Broad Spectrum Activity : Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example:
    • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values suggest effective bactericidal action.
    • Escherichia coli : Demonstrated significant inhibition at various concentrations.

Antibiofilm Activity

In addition to its direct antimicrobial effects, 2-fluoro-N-(...) has shown promising antibiofilm activity. Biofilms are aggregates of microorganisms that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. The compound has been observed to:

  • Reduce Biofilm Formation : Studies have indicated that it can significantly decrease biofilm biomass in pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa.
  • Mechanism of Action : The antibiofilm effect may involve disruption of quorum sensing pathways and interference with the structural integrity of biofilms.

Study 1: Antimicrobial Activity Assessment

A study conducted on various bacterial strains revealed that 2-fluoro-N-(...) had an MIC ranging from 15.625 μM to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating strong bactericidal properties compared to standard antibiotics like ciprofloxacin.

Study 2: Biofilm Disruption

In another investigation focused on biofilm-forming bacteria, the compound reduced biofilm formation by up to 90% in Candida tropicalis and between 75–83% in Enterococcus faecalis. These results highlight its potential as a therapeutic agent in treating biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving:

Thiazole ring formation : Cyclization of a substituted thioamide intermediate under acidic conditions.

Sulfonylation : Reaction of the thiazole intermediate with 2-fluorobenzenesulfonyl chloride in dry pyridine, followed by acidification and purification via flash chromatography .

Characterization : Use NMR (e.g., 1^1H and 13^{13}C) and HPLC to confirm purity (>95%) and structural integrity .

Q. How is the structural identity of this compound verified in academic research?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : Assign peaks for the fluorine atom (δ ~110–120 ppm in 19^{19}F NMR), thiophene protons (δ ~6.5–7.5 ppm), and sulfonamide NH (δ ~9–10 ppm) .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H]+^+ ~435.05 Da).
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : Preliminary studies on analogous sulfonamide-thiazole hybrids suggest:

  • Antitumor activity : Screening against 60 cancer cell lines (NCI-60 panel) with IC50_{50} values <10 µM for leukemia and colon cancer models .
  • Antibacterial potential : Synergy with cell-penetrating agents against Gram-positive bacteria (e.g., S. aureus MIC ~2 µg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent selection : Replace pyridine with DMF for better sulfonylation efficiency (yield increases from 55% to 72%) .
  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Purification : Use gradient flash chromatography (hexane/EtOAc 7:3 to 1:1) to resolve sulfonamide byproducts .

Q. What crystallographic challenges arise in resolving the compound’s 3D structure, and how are they addressed?

  • Methodological Answer :

  • Challenges : Low crystal quality due to flexible thiophene and sulfonamide groups.
  • Solutions :

Crystallization : Use slow vapor diffusion with dichloromethane/hexane.

Refinement : Apply SHELXL for high-resolution data (R-factor <0.05) and ORTEP-3 for thermal ellipsoid visualization .

  • Key findings : The thiazole-thiophene dihedral angle is ~15°, indicating partial conjugation .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • SAR studies :
  • Thiophene substitution : Replacing thiophene with phenyl reduces antitumor potency (IC50_{50} increases 5-fold) .
  • Fluorine position : 2-Fluoro on benzene enhances membrane permeability (logP ~2.8 vs. ~3.5 for 4-fluoro analogs) .
  • Mechanistic insights : The sulfonamide moiety binds to carbonic anhydrase IX, validated via molecular docking (ΔG ~-9.2 kcal/mol) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Data normalization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) to mitigate batch variability .
  • Replicate experiments : Perform triplicate assays with independent synthetic batches to confirm reproducibility .
  • Meta-analysis : Compare IC50_{50} trends across structurally similar sulfonamides to identify outliers .

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